Copolymerization Reactivity Ratio with Cyclic Ketene Acetals: BVE Enables Functional Polyester Synthesis
In radical copolymerization with 2-methylene-1,3-dioxepane (MDO), butyl vinyl ether (BVE) exhibits a reactivity ratio rBVE = 1.61, whereas rMDO = 0.73. This rBVE > 1.0 indicates that BVE preferentially incorporates into the growing polymer chain relative to MDO, enabling the synthesis of functional aliphatic polyesters with controlled composition [1]. The quasi-ideal copolymerization behavior was predicted by DFT calculations and experimentally validated, establishing BVE as a quantitatively characterized comonomer for degradable polyester platforms—a capability not demonstrated with equivalent r-value data for methyl or ethyl vinyl ethers in this specific copolymer system [1].
| Evidence Dimension | Monomer reactivity ratio (r) in radical copolymerization with MDO |
|---|---|
| Target Compound Data | rBVE = 1.61 |
| Comparator Or Baseline | rMDO = 0.73 |
| Quantified Difference | rBVE / rMDO ≈ 2.2 (BVE is more reactive than MDO in this system) |
| Conditions | Free-radical copolymerization; DFT calculation and experimental validation via 1H NMR |
Why This Matters
The rBVE = 1.61 value provides a quantitative design parameter for synthesizing functional polyesters with predictable composition and degradability, a capability not generalizable to other vinyl ethers without equivalent experimental r-values.
- [1] Tardy, A.; et al. Radical Copolymerization of Vinyl Ethers and Cyclic Ketene Acetals as a Versatile Platform to Design Functional Polyesters. Angew. Chem. Int. Ed. 2017, 56, 16515-16520. DOI: 10.1002/anie.201707043. PMID: 29105983. View Source
